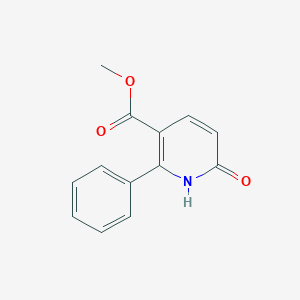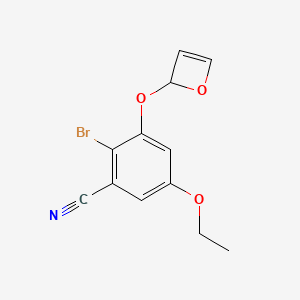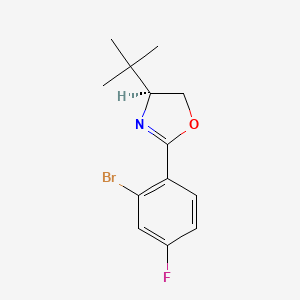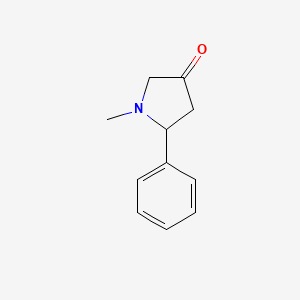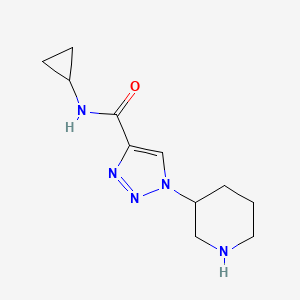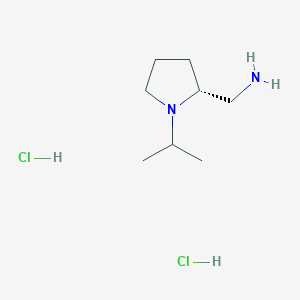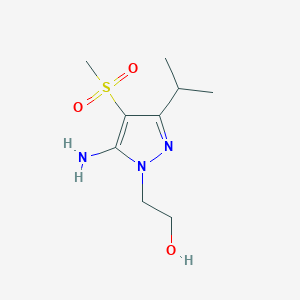
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, an isopropyl group, and a methylsulfonyl group attached to a pyrazole ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions using methylsulfonyl chloride.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the methylsulfonyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and ethanol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives of the pyrazole ring or methylsulfonyl group.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Influencing intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-3-isopropyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H17N3O3S |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
2-(5-amino-4-methylsulfonyl-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H17N3O3S/c1-6(2)7-8(16(3,14)15)9(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 |
Clé InChI |
USWQBQFKTQCRNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1S(=O)(=O)C)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


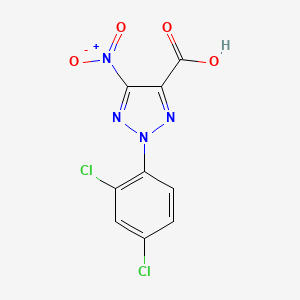
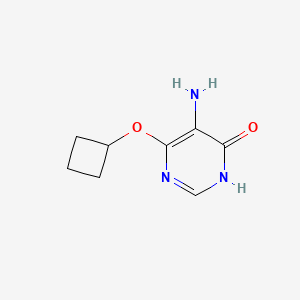
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
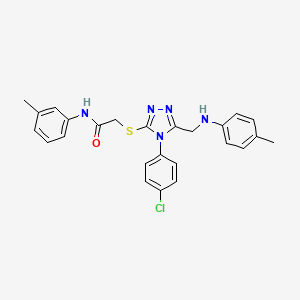

![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
